molecular formula C16H25N3O4 B2629234 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid CAS No. 1097865-31-0

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid

Cat. No.: B2629234
CAS No.: 1097865-31-0
M. Wt: 323.393
InChI Key: VJOMWTIEGOSYMI-UHFFFAOYSA-N
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Description

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid is a complex organic compound that features a combination of functional groups, including amines, methoxyphenyl, and oxobutanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-(dimethylamino)propylamine with 4-methoxyphenyl isocyanate to form an intermediate urea derivative. This intermediate is then subjected to further reactions, including hydrolysis and condensation, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine and methoxyphenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-(Dimethylamino)propyl)amino)-4-((4-hydroxyphenyl)amino)-4-oxobutanoic acid
  • 2-((3-(Dimethylamino)propyl)amino)-4-((4-chlorophenyl)amino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 2-((3-(Dimethylamino)propyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

2-[3-(dimethylamino)propylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-19(2)10-4-9-17-14(16(21)22)11-15(20)18-12-5-7-13(23-3)8-6-12/h5-8,14,17H,4,9-11H2,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOMWTIEGOSYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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